molecular formula C8H5Cl2FO B1331288 2',4'-Dichloro-5'-fluoroacetophenone CAS No. 704-10-9

2',4'-Dichloro-5'-fluoroacetophenone

Cat. No.: B1331288
CAS No.: 704-10-9
M. Wt: 207.03 g/mol
InChI Key: FAKJFAMIABOKBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-5’-fluoroacetophenone typically involves the following steps:

Industrial Production Methods: In industrial settings, the production process is optimized to enhance yield and purity. This involves:

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dichloro-5’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,4’-Dichloro-5’-fluoroacetophenone is widely used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of fluoroquinolone antibiotics, which are used to treat bacterial infections.

    Industry: In the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-5’-fluoroacetophenone primarily involves its role as an intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, fluoroquinolones prevent bacterial cell division and lead to cell death .

Comparison with Similar Compounds

  • 2-Chloro-4’-fluoroacetophenone
  • 2-Chloro-2,2-difluoroacetophenone
  • 2,4-Dichloro-5-fluoropyrimidine

Comparison: 2’,4’-Dichloro-5’-fluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balanced combination of reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

1-(2,4-dichloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKJFAMIABOKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220668
Record name Acetophenone, 2',4'-dichloro-5'-fluoro-
Source EPA DSSTox
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Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-10-9
Record name 2′,4′-Dichloro-5′-fluoroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=704-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 2',4'-dichloro-5'-fluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 2',4'-dichloro-5'-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dichloro-5-fluorophenyl)ethanone
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Synthesis routes and methods I

Procedure details

To a warm solution of 1,3-dichloro4-fluorobenzene at 70° C. (175.0 gm), anhydrous aluminum chloride was added in small portion with stirring (260.0 g). Then acetic anhydride was added in small portion with stirring (125 mL) followed by an additional amount of aluminum chloride (159.0 g). The temperature was slowly raised to 120° C. with stirring for 25 hours. The thick reaction mixture was cooled and poured into 400 cc of concentrated hydrochloric acid containing ice. The oil was extracted with methylene chloride, washed with water, dried over anhydrous magnesium sulfate and concentrated to give 165.0 g of oil (2).
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Synthesis routes and methods II

Procedure details

A mixture of 229.6 g of 1,3-dichloro-4-fluorobenzene and 205.34 g of aluminum chloride was heated at 80° C. A 56 g portion of acetic anhydride was added dropwise over 2 hours, then the reaction ws heated at 100° C. for 8 hours, poured onto a mixture of concentrated hydrochloric acid and ice and extracted several times with ether. The ether extracts were combined, washed with water, dried and the solvents evaporated. The solid was purified by vacuum distillation, giving 156.63 g of 6-acetyl-1,3-dichloro-4-fluorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2',4'-Dichloro-5'-fluoroacetophenone in pharmaceutical synthesis?

A1: this compound serves as a crucial starting material in synthesizing various pharmaceutical compounds, notably a class of antibacterial drugs known as fluoroquinolones. [] One example is l-cyclopropyl-6-fluoro-I .4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, a broad-spectrum antibiotic. [] The compound's structure allows for further chemical modifications, making it a versatile building block in organic synthesis.

Q2: Are there any studies on the electrochemical behavior of this compound and its derivatives?

A2: Yes, electrochemical studies have been conducted on this compound (compound 1) and several of its synthetic derivatives (compounds 2-5) relevant to the production of l-cyclopropyl-6-fluoro-I .4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid. [] These studies employed techniques like cyclic voltammetry and coulometry to investigate the reduction mechanisms of these compounds. Researchers proposed plausible electrochemical mechanisms and examined the influence of resonance isomerism, intramolecular hydrogen bonding, and aromaticity on their electrochemical properties. [] Additionally, the research explored the acid-base equilibria of these compounds using both experimental (cyclic voltammetry) and computational (PCMODEL MMX Molecular Energy Minimisation Software) approaches. []

Q3: How is this compound used in continuous flow chemistry applications?

A3: A recent innovation describes a continuous tubular production method for synthesizing 2,4-dichloro-5-fluorobenzoyl chloride using this compound as the starting material. [] This method involves an oxidation reaction using oxygen in the presence of a nitric acid and sulfuric acid catalyst mixture, converting the acetophenone derivative to 2,4-dichloro-5-fluorobenzoic acid. [] Subsequent acylation using bis(trichloromethyl)carbonate (BTC) yields the desired 2,4-dichloro-5-fluorobenzoyl chloride. [] This continuous flow approach offers advantages such as enhanced process control, reduced waste generation, and improved safety compared to traditional batch processes.

Q4: What are the current research areas focusing on this compound?

A4: Current research investigates the influence of cooling surfaces on the nucleation and impurity migration behavior during the layer melt crystallization of this compound. [] Understanding these factors is crucial for developing efficient and scalable purification processes for this compound, which is important for its use in pharmaceutical applications. Further studies also focus on characterizing the solid-liquid equilibrium behavior of this compound. [] These investigations aim to provide insights into its thermodynamic properties, which are essential for optimizing crystallization processes and formulating the compound into different drug products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.